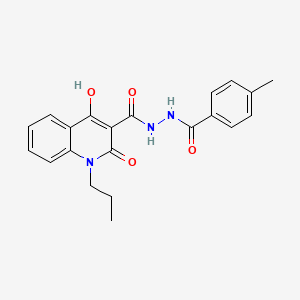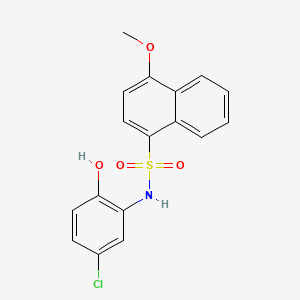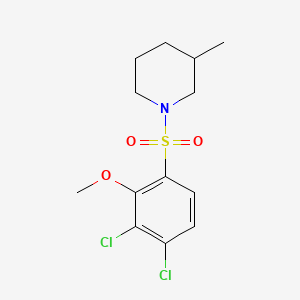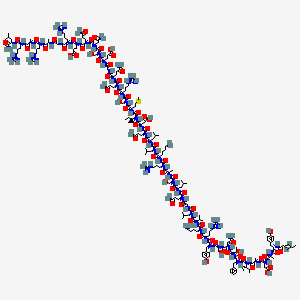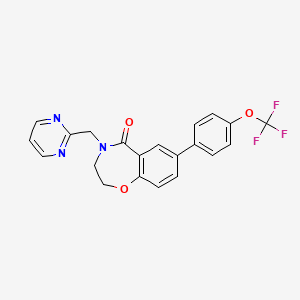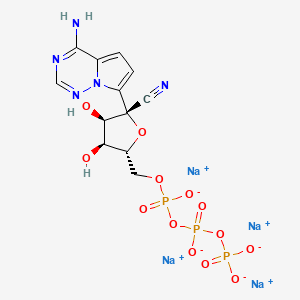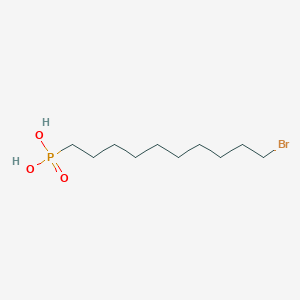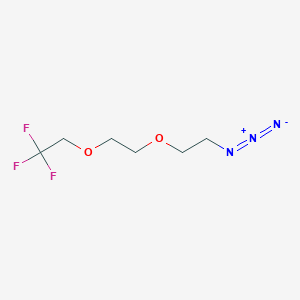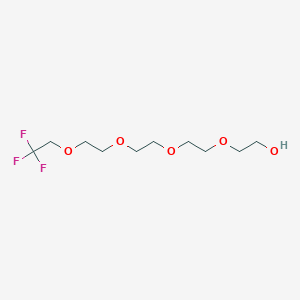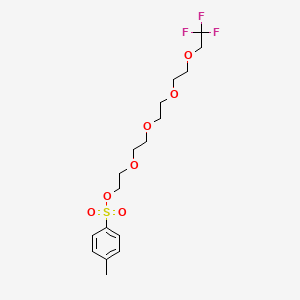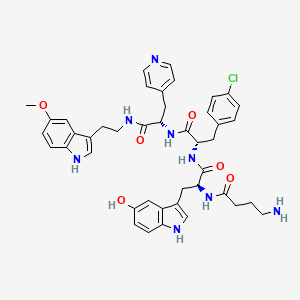
4-Me-PDTic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Me-PDTic is a potent and selective kappa opioid receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- A study by Zulfiqar et al. (2021) discussed the synthesis and crystal structure of a similar compound, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), indicating a protocol for its preparation and confirming its structure through various spectroscopy and crystallography techniques.
Catalytic Applications :
- In environmental catalysis, Tian et al. (2018) synthesized catalysts for the reduction of 4-nitrophenol and hydrodechlorination of 4-chlorophenol, demonstrating the potential of palladium nanoparticles in catalytic applications.
Photodynamic Therapy (PDT) :
- The use of metal-organic framework nanoparticles in PDT, particularly for cancer treatment, was covered by Lismont et al. (2017). They highlighted the potential synergistic effect of combining these nanoparticles with PDT.
Neuroscience and Neural Prosthetics :
- Research by Guo et al. (2013) on a stretchable microelectrode array made from polydimethylsiloxane (PDMS) has implications for neuroscience research and neural prosthetics.
Drug Delivery and Nanoparticle Research :
- The creation of chemically dynamic synthetic vehicles for the delivery of nucleic acids was discussed by Wolff and Rozema (2008). They emphasized the use of masked endosomolytic agents in drug delivery systems.
Environmental Science and Pollution Research :
- A study by Amiri et al. (2020) focused on the adsorption of agricultural pollutants using activated carbon derived from canola stalks. This research is relevant to environmental remediation and sustainability.
Photodynamic Therapy and Imaging in Cancer :
- Wang et al. (2014) developed a targeted nanoparticle platform combining a photodynamic therapy drug with a cancer targeting ligand for head and neck cancer treatment.
Eigenschaften
CAS-Nummer |
2209073-31-2 |
|---|---|
Produktname |
4-Me-PDTic |
Molekularformel |
C21H33N3O2 |
Molekulargewicht |
359.51 |
IUPAC-Name |
(R)-7-Hydroxy-N-((S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
InChI-Schlüssel |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
SMILES |
O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4Me-PDTic; 4 Me-PDTic; 4-Me-PDTic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
